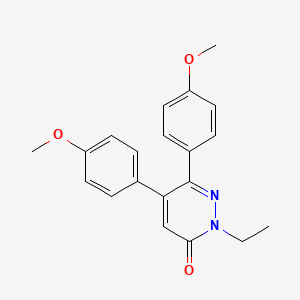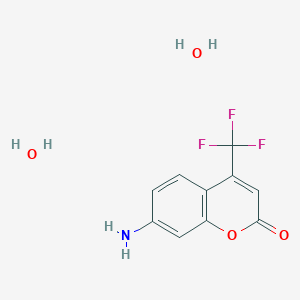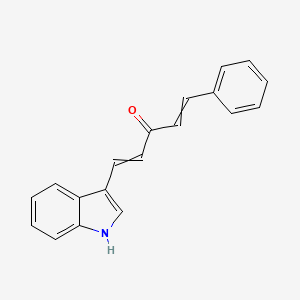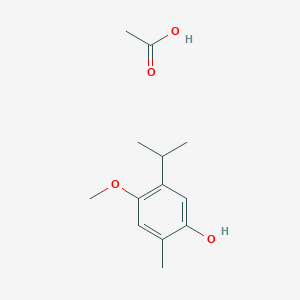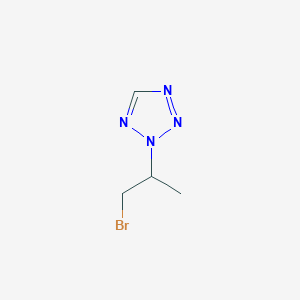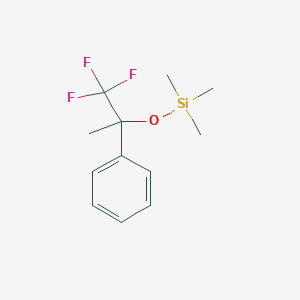
Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- is a chemical compound with the molecular formula C12H17OF3Si. It is known for its unique structural properties, which include a trifluoromethyl group and a phenylethoxy group attached to a silicon atom. This compound is utilized in various scientific and industrial applications due to its reactivity and stability .
Méthodes De Préparation
The synthesis of Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- typically involves the reaction of trimethylsilyl chloride with 2,2,2-trifluoro-1-methyl-1-phenylethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced under specific conditions to yield different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of various organosilicon compounds.
Biology: It is used in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties
Mécanisme D'action
The mechanism of action of Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- involves its ability to form stable bonds with various substrates. The trifluoromethyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The phenylethoxy group provides additional stability and can interact with different molecular targets, facilitating its use in diverse applications .
Comparaison Avec Des Composés Similaires
Similar compounds to Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- include:
Trimethyl(trifluoromethyl)silane: Used as a trifluoromethylating agent in organic synthesis.
Trimethyl(phenylethoxy)silane: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Trimethyl(2,2,2-trifluoroethoxy)silane: Similar structure but without the phenyl group, affecting its stability and reactivity. The uniqueness of Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- lies in its combination of trifluoromethyl and phenylethoxy groups, which confer distinct chemical properties and a wide range of applications
Propriétés
Numéro CAS |
228123-22-6 |
|---|---|
Formule moléculaire |
C12H17F3OSi |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
trimethyl-(1,1,1-trifluoro-2-phenylpropan-2-yl)oxysilane |
InChI |
InChI=1S/C12H17F3OSi/c1-11(12(13,14)15,16-17(2,3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Clé InChI |
DQLZYLBEPDXZMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(C(F)(F)F)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
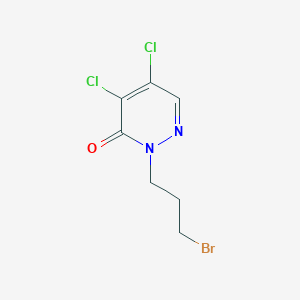

![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
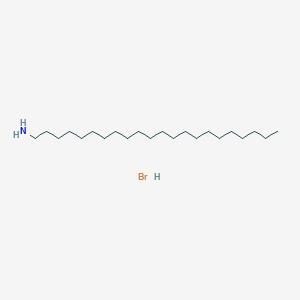
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)


